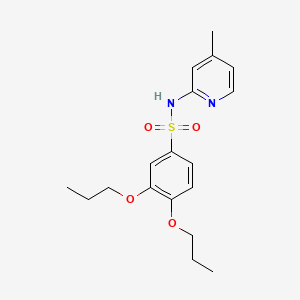
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a benzenesulfonamide moiety substituted with two propoxy groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using a modified Kametani reaction protocol.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyridine ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the pyridine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Propoxy Group Substitution: The final step involves the substitution of the 3 and 4 positions of the benzenesulfonamide with propoxy groups using propyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
科学研究应用
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, particularly in cancer cells, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
- N-(4-methyl-2-pyridinyl)-2-pyridinecarbothioamide
- 4-methyl-2-(3-pyridinyl)quinoline
- N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide
Uniqueness
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and benzenesulfonamide moieties, along with the propoxy groups, contributes to its high selectivity and potency in enzyme inhibition, making it a valuable compound in medicinal chemistry research.
属性
CAS 编号 |
1374683-29-0 |
|---|---|
分子式 |
C18H24N2O4S |
分子量 |
364.5g/mol |
IUPAC 名称 |
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S/c1-4-10-23-16-7-6-15(13-17(16)24-11-5-2)25(21,22)20-18-12-14(3)8-9-19-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,19,20) |
InChI 键 |
XQNUJZZMBAJGFS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


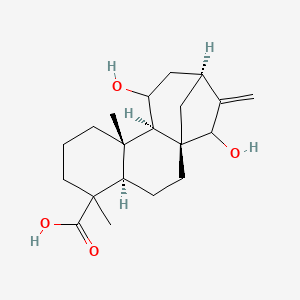
![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)
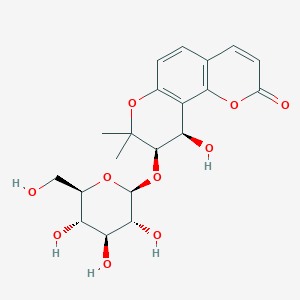
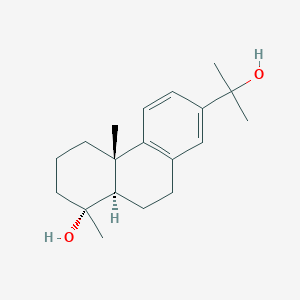

![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)
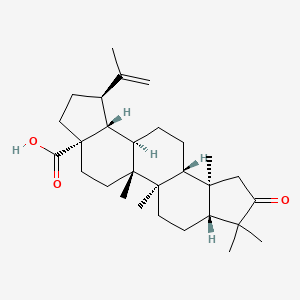

![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B602788.png)
![(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B602791.png)
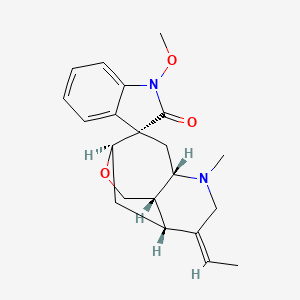
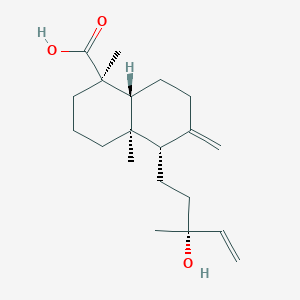
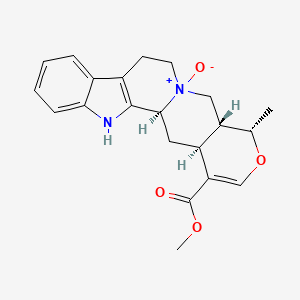
![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)
